4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
CAS No.: 868977-90-6
Cat. No.: VC6161749
Molecular Formula: C21H25N3O2
Molecular Weight: 351.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868977-90-6 |
|---|---|
| Molecular Formula | C21H25N3O2 |
| Molecular Weight | 351.45 |
| IUPAC Name | 4-butoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C21H25N3O2/c1-3-4-13-26-19-7-5-17(6-8-19)21(25)22-11-9-18-15-24-12-10-16(2)14-20(24)23-18/h5-8,10,12,14-15H,3-4,9,11,13H2,1-2H3,(H,22,25) |
| Standard InChI Key | VNJZUARLHFTGIS-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The IUPAC name of the compound is 4-butoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide. Its structure comprises:
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A benzamide backbone with a butoxy substituent at the 4-position.
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An imidazo[1,2-a]pyridine moiety linked via an ethyl spacer to the amide nitrogen.
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A methyl group at the 7-position of the imidazopyridine ring.
The Standard InChI key (VNJZUARLHFTGIS-UHFFFAOYSA-N) and SMILES notation (CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C) provide unambiguous identifiers for computational and regulatory purposes.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.45 g/mol |
| CAS Number | 868977-90-6 |
| Solubility | Not publicly available |
| PubChem CID | 4451598 |
Synthesis and Structural Analogues
Structural Analogues and Activity Trends
Compounds sharing the benzamide-imidazopyridine scaffold exhibit diverse pharmacological profiles:
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Anti-inflammatory activity: Substituted benzamides with oxadiazole or triazine moieties show COX-2 selectivity indices up to 99% .
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Kinase inhibition: Analogues such as 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine serve as intermediates for tyrosine kinase inhibitors (e.g., Bcr-Abl), highlighting the therapeutic potential of this structural class in oncology .
| Compound Class | Target | Activity (IC) | Reference |
|---|---|---|---|
| N-Substituted benzamides | COX-2 | 0.8–1.2 μM | |
| Imidazopyridine-amines | Bcr-Abl kinase | 12 nM | |
| Oxadiazole-benzamides | VEGF-R | 25 nM |
Physicochemical and ADMET Properties
Solubility and Lipophilicity
The compound’s logP value (estimated at 3.2 via PubChem) indicates moderate lipophilicity, favoring blood-brain barrier penetration but potentially limiting aqueous solubility. The butoxy group may enhance membrane permeability compared to shorter alkoxy chains.
Metabolic Stability
Imidazopyridines are often substrates for cytochrome P450 enzymes (e.g., CYP3A4), leading to hydroxylation or N-dealkylation. The ethyl spacer in 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide could mitigate rapid clearance by reducing steric accessibility to metabolic sites .
Research Gaps and Future Directions
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Target identification: Proteomic screens are needed to elucidate kinase targets.
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In vivo efficacy: Murine models of inflammation and cancer could validate preliminary in silico predictions.
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Synthetic optimization: Introducing polar groups (e.g., sulfonamides) may improve solubility without compromising activity .
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